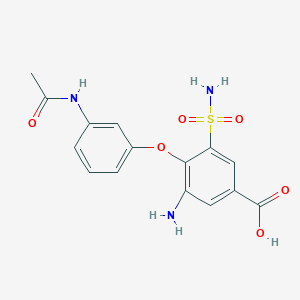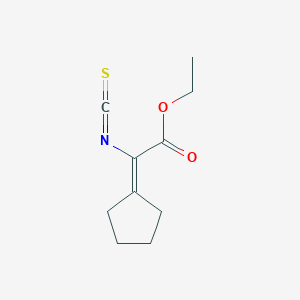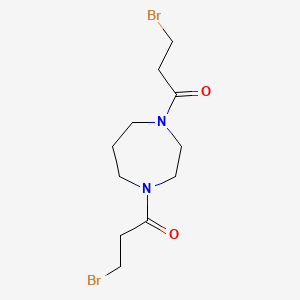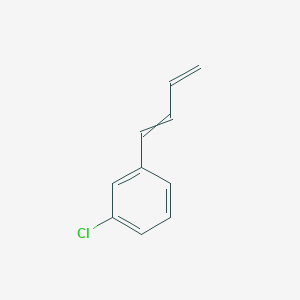
1-(Buta-1,3-dien-1-yl)-3-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Buta-1,3-dien-1-yl)-3-chlorobenzene is an organic compound characterized by the presence of a butadiene group attached to a chlorobenzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene can be synthesized through various methods. One common approach involves the reaction of functionalized vinyl phosphates with aryllithium reagents . Another method includes the use of Grignard reagents to convert vinyl phosphordiamidates into α,β-unsaturated ketones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the butadiene group into saturated hydrocarbons.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often used.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Buta-1,3-dien-1-yl)-3-chlorobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene exerts its effects involves interactions with various molecular targets. The butadiene group can participate in Diels-Alder reactions, forming cyclohexene derivatives. The chlorobenzene ring can undergo electrophilic aromatic substitution, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-(Buta-1,3-dien-1-yl)-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of a chlorobenzene ring.
1-(Buta-1,3-dien-2-yl)pyrazoles: These compounds also feature a butadiene group but differ in the position of the double bonds.
Eigenschaften
CAS-Nummer |
53150-61-1 |
|---|---|
Molekularformel |
C10H9Cl |
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
1-buta-1,3-dienyl-3-chlorobenzene |
InChI |
InChI=1S/C10H9Cl/c1-2-3-5-9-6-4-7-10(11)8-9/h2-8H,1H2 |
InChI-Schlüssel |
KETKPJWTZKBHRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=CC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


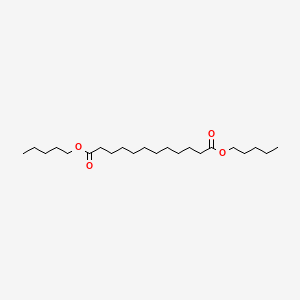
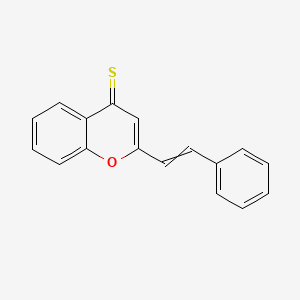
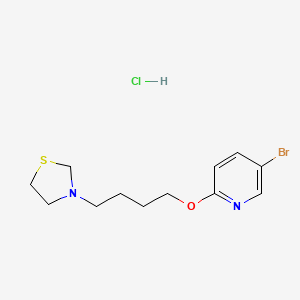

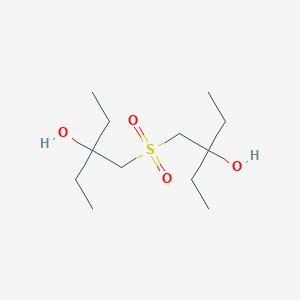
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)
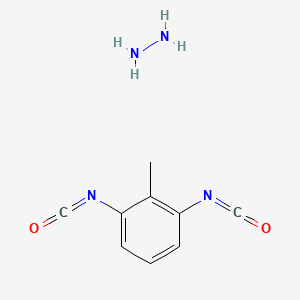

![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)

